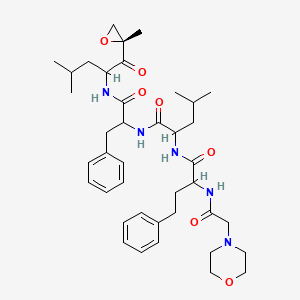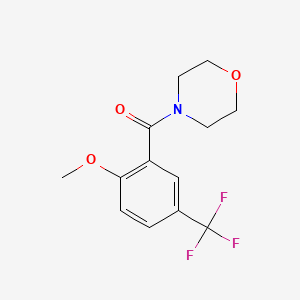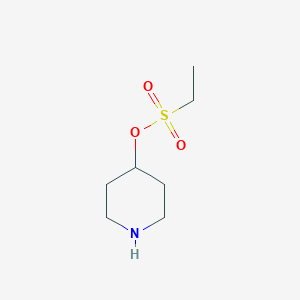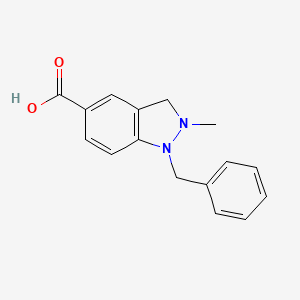![molecular formula C39H53P B14781587 dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)
dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a single phosphine ligand that can coordinate with various transition metals. It is commonly used in chemical synthesis, particularly in palladium-catalyzed reactions such as Suzuki coupling and Michael addition reactions . This compound is known for its stability and effectiveness in facilitating these reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves several steps. Initially, magnesium is added to anhydrous tetrahydrofuran under nitrogen atmosphere. The mixture is heated to reflux, and 1,2-dibromoethane is added. Subsequently, 1-bromo-2,4,6-triisopropylbenzene and tetrahydrofuran are added slowly. After stirring for an hour, a second batch of magnesium is added, followed by the simultaneous addition of o-bromochlorobenzene and tetrahydrofuran .
The reaction mixture is then stirred under reflux for an hour until the formation of diaryl Grignard is complete. The mixture is cooled to room temperature, and copper chloride and dicyclohexylchlorophosphine are added. The reaction mixture is stirred overnight at room temperature. The reaction is quenched with sodium bisulfite solution and water, followed by the addition of ethyl acetate. The organic layer is separated and concentrated under vacuum to remove the solvent. The product is crystallized from ethyl acetate at 0°C and filtered to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a 316-liter steel reactor equipped with mechanical stirrers and condensers. The reaction conditions are carefully controlled to ensure the purity and yield of the final product .
化学反応の分析
Types of Reactions
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper chloride, and Grignard reagents. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines .
科学的研究の応用
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has a wide range of applications in scientific research:
作用機序
The mechanism of action of dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves its coordination with transition metals. The compound acts as a ligand, forming complexes with metals such as palladium. These metal-ligand complexes facilitate various catalytic reactions by stabilizing reaction intermediates and lowering the activation energy of the reactions .
類似化合物との比較
Similar Compounds
Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane: Similar structure but with methoxy groups, used in cross-coupling reactions.
Dicyclohexyl-[2,4,6-triisopropylbiphenyl]phosphane: Used in palladium-catalyzed amination and amidation reactions.
Uniqueness
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its high stability and effectiveness as a ligand in various catalytic reactions. Its ability to coordinate with multiple transition metals and facilitate a wide range of reactions makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C39H53P |
|---|---|
分子量 |
552.8 g/mol |
IUPAC名 |
dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C39H53P/c1-27(2)34-26-35(28(3)4)39(37(29(5)6)38(34)30-18-10-7-11-19-30)33-24-16-17-25-36(33)40(31-20-12-8-13-21-31)32-22-14-9-15-23-32/h7,10-11,16-19,24-29,31-32H,8-9,12-15,20-23H2,1-6H3 |
InChIキー |
GXALPINBUQDRSM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1C2=CC=CC=C2)C(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)
![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)


![4-Pyridinecarboxamide, N-[4-methyl-3-[[[6-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-3-pyridinyl]carbonyl]amino]phenyl]-2-(4-morpholinyl)-](/img/structure/B14781529.png)
![tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14781536.png)
![7-((S)-7-((tert-Butoxycarbonyl)amino)-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14781541.png)

![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)

![5-benzoyloxy-4-[3-oxo-4-(3-(trifluoromethyl)phenoxy)-1-butenyl]-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14781580.png)

